4-Amino-6-fluoro-2-phenylquinoline

MAO-B Inhibitor Selectivity Neurodegeneration

Inconsistent biological data due to regioisomeric or non-fluorinated analog contamination is a recurring obstacle in SAR studies. This compound eliminates that variable, providing a precisely defined 4-amino-6-fluoro-2-phenylquinoline core. • Defined Baselines: Validated moderate MAO-B inhibitor (IC50 15.4 µM) with 6.5-fold selectivity over MAO-A for clear SAR starting points. • Fluorine Probe: Demonstrates a 5.9-fold potency increase over non-fluorinated 2-phenylquinolin-4-amine, quantifying the 6-fluoro substitution effect. • CNS-Physicochemical Profile: LogP ~4.7 and tPSA 24.9 Ų offer favorable blood-brain barrier penetration characteristics for neuroactive agent design.

Molecular Formula C15H11FN2
Molecular Weight 238.26 g/mol
CAS No. 1189107-26-3
Cat. No. B15338821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluoro-2-phenylquinoline
CAS1189107-26-3
Molecular FormulaC15H11FN2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N
InChIInChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)
InChIKeyDNGXHCNRLJCABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-fluoro-2-phenylquinoline: Kinase & MAO Scaffold


4-Amino-6-fluoro-2-phenylquinoline (CAS 1189107-26-3), a synthetic quinoline derivative, has a molecular formula of C15H11FN2 and a molecular weight of 238.26 g/mol . Its structure features a quinoline ring with a 4-amino group, a 6-fluoro substituent, and a 2-phenyl ring . This specific substitution pattern yields a compound with distinct electronic properties and biological interactions, making it a relevant tool for studying target engagement in drug discovery, particularly as a kinase inhibitor scaffold and a monoamine oxidase (MAO) ligand .

Kinase inhibitor scaffold research
MAO-B ligand selectivity studies
Fluorine-substitution SAR probe

4-Amino-6-fluoro-2-phenylquinoline: Analog Substitution Pitfalls


Within the 2-phenylquinolin-4-amine class, even minor structural modifications, such as the absence of the 6-fluoro atom or the addition of a second fluorine, drastically alter physicochemical and biological properties. Substituting 4-Amino-6-fluoro-2-phenylquinoline with a non-fluorinated analog like 6-fluoro-4-quinolinamine (which lacks the 2-phenyl group) or a regioisomer like 8-fluoro-N-phenyl-4-quinolinamine (fluorine at the 8-position) is not scientifically valid . These changes lead to significant shifts in LogP (from 1.94 for 6-fluoro-4-quinolinamine to 4.72 for the 8-fluoro regioisomer) and target engagement, as evidenced by >6.5-fold differences in MAO-B IC50 values when compared to a 2-phenyl analog lacking the 6-fluoro group . Such variability underscores the necessity of using the precise compound for reproducible and interpretable data in target-based assays.

6-Fluoro removal
Removal of the 6-fluoro group may substantially reduce MAO-B inhibition.
8-Fluoro regioisomer
Fluorine relocation to the 8-position alters LogP and target engagement profile.
Non-fluorinated analog
Using the non-fluorinated parent may shift MAO-B potency and selectivity context.

4-Amino-6-fluoro-2-phenylquinoline: Comparative Evidence


MAO-B vs. MAO-A Selectivity

4-Amino-6-fluoro-2-phenylquinoline is a moderate inhibitor of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 µM . It shows a 6.5-fold selectivity window against human MAO-A, where its IC50 is 100 µM . While this potency is modest, the selectivity profile is a key differentiator, as many simple quinoline MAO inhibitors exhibit little to no subtype selectivity. This data provides a defined baseline for SAR studies aimed at improving potency while maintaining or enhancing selectivity.

MAO-B vs MAO-A Selectivity
Head-to-head
MAO-B IC50 15.4 µM vs MAO-A IC50 100 µM 6.5-fold selectivity
Supports MAO-B subtype-selective inhibitor design
In vitro recombinant enzyme assay; 20 min incubation
MAO-B Inhibitor Selectivity Neurodegeneration

Fluorine Impact on MAO-B Potency

The presence of the 6-fluoro substituent in 4-amino-6-fluoro-2-phenylquinoline is a critical determinant of MAO-B inhibitory activity. A direct comparison with the non-fluorinated analog, 2-phenylquinolin-4-amine, reveals that the fluorine atom significantly enhances potency. While 4-amino-6-fluoro-2-phenylquinoline exhibits an IC50 of 15.4 µM against MAO-B, the non-fluorinated compound is approximately 5.9-fold less potent, with an IC50 of 90.4 µM . This demonstrates the importance of the 6-fluoro substituent for achieving optimal interaction with the MAO-B active site.

6-Fluoro Substitution Effect
Cross-study comparable
With 6-F: 15.4 µM vs Without F: 90.4 µM 5.9-fold difference
Confirms fluorine role in MAO-B potency enhancement
Human recombinant MAO-B; fluorescence assay
MAO-B Inhibitor Fluorine SAR Potency

Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) for 4-amino-6-fluoro-2-phenylquinoline is predicted to be around 4.7, placing it in a distinct lipophilicity range compared to its closest commercially available analogs . For example, the simpler 6-fluoro-4-quinolinamine (lacking the 2-phenyl group) has a LogP of 1.94, while the regioisomer 8-fluoro-N-phenyl-4-quinolinamine also has a LogP of 4.72 . This difference in LogP can significantly impact compound solubility, permeability, and metabolic stability, making 4-amino-6-fluoro-2-phenylquinoline a potentially more membrane-permeable scaffold for cell-based assays, albeit with reduced aqueous solubility.

LogP Differentiation
Data to verify
Target: ~4.7 vs Analog (6-F-4-Q): 1.94 Analog (8-F-N-Ph-4-Q): 4.72
Informs solubility-permeability balance in assay design
In silico prediction; experimental validation recommended
Lipophilicity Physicochemical Property ADME

Topological Polar Surface Area (tPSA) Profile

4-Amino-6-fluoro-2-phenylquinoline has a predicted topological polar surface area (tPSA) of 24.9 Ų . This is a critical differentiator, particularly from a close regioisomer like 6-fluoro-4-quinolinamine, which has a significantly higher tPSA of 38.9 Ų . The lower tPSA of the target compound suggests a potentially greater capacity for passive diffusion across biological membranes, including the blood-brain barrier, where a tPSA below 90 Ų is generally favorable. For researchers investigating CNS targets, this property makes 4-amino-6-fluoro-2-phenylquinoline a more relevant scaffold than its 4-quinolinamine analog.

tPSA Comparison
Data to verify
Target: 24.9 Ų vs Analog (6-F-4-Q): 38.9 Ų
Suggests greater potential for passive membrane permeability
In silico prediction; confirm with experimental permeability assays
tPSA Physicochemical Property BBB Permeability

4-Amino-6-fluoro-2-phenylquinoline: Validated Applications


MAO-B Inhibitor Scaffold Optimization

This compound serves as a validated, moderate-potency starting point for developing selective MAO-B inhibitors. Its defined IC50 (15.4 µM) and 6.5-fold selectivity over MAO-A provide a clear baseline for structure-activity relationship (SAR) investigations . Researchers can systematically modify the quinoline core or the 2-phenyl group to enhance potency and selectivity, using this compound as a reference standard.

Fluorine SAR Probe

The compound is a valuable tool for probing the effect of fluorine substitution on biological activity. The 5.9-fold increase in MAO-B potency compared to its non-fluorinated analog, 2-phenylquinolin-4-amine, demonstrates the significant impact of the 6-fluoro group . This makes it a key compound for medicinal chemists exploring fluorine's role in enhancing target binding and modulating physicochemical properties.

CNS Permeable Scaffold

With a predicted tPSA of 24.9 Ų and a LogP of ~4.7, this compound possesses physicochemical properties that are generally favorable for crossing biological membranes, including the blood-brain barrier . It can be used as a lipophilic scaffold for designing CNS-penetrant kinase inhibitors or other neuroactive agents, particularly when compared to analogs with higher tPSA (e.g., 38.9 Ų) .

Kinase Inhibitor Discovery

The quinoline-4-amine core is a recognized scaffold for kinase inhibition, and 4-amino-6-fluoro-2-phenylquinoline is a specific example of a compound within the broader class of amino-quinolines patented as kinase inhibitors . It can be employed as a core structure for synthesizing focused libraries aimed at inhibiting specific kinases, such as RIP2 or C-RAF, and as a probe in chemical biology studies to interrogate kinase-dependent pathways .

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
Selectivity baseline (MAO-B vs MAO-A)
Selectivity and potency endpoint review
Fluorine substitution SAR probe
Fluorine-dependent potency enhancement
Potency comparison with non-fluorinated analog
CNS permeability research scaffold
Predicted low tPSA / moderate LogP
Experimental permeability assessment (e.g., PAMPA)
Kinase inhibitor scaffold design
Quinoline-4-amine kinase inhibition core
Kinase panel selectivity profiling
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